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Compound of Interest

Compound Name: 6-Acetoxy-5-hexadecanolide
CAS No.: 81792-36-1
Cat. No.: B3194234
Get Quote
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Introduction & Biological Significance

Target Molecule: (-)-erythro-6-acetoxy-5-hexadecanolide CAS Registry Number: 81970-36-3
(Generic) Biological Role: This molecule is the principal component of the apical droplet
pheromone produced by female Culex pipiens mosquitoes.[2][3][4] It acts as an oviposition
attractant, signaling gravid females to lay eggs in specific stagnant water sources.
Stereochemical Challenge: The natural bioactive isomer is the (-)-(5R,6S) enantiomer. The
erythro relative configuration (syn) is critical for biological activity; the threo isomers and the
(+)-enantiomer are biologically inactive or significantly less potent.

Synthetic Strategy Overview

To achieve the strict (5R,6S) configuration, this guide details a Convergent Asymmetric
Strategy.

 Chirality Source: Induced via Sharpless Asymmetric Epoxidation (SAE) or derived from the
Chiral Pool (Diethyl Tartrate).
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e Carbon Framework: Constructed via regioselective epoxide opening (Yamaguchi-Hirao
alkylation) to append the C10 lipid tail to the functionalized core.

e Lactonization: Intramolecular cyclization of a hydroxy-ester intermediate.

Retrosynthetic Analysis

The strategic disconnection relies on isolating the C5-C6 chiral centers. The molecule is
disconnected at the lactone bond and the C6-C7 bond (alkyl chain attachment).
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Figure 1: Retrosynthetic disconnection of the target pheromone showing the key epoxide
intermediate.
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Detailed Experimental Protocols
Method A: Sharpless Asymmetric Epoxidation (SAE)
Route

This protocol is favored for its high enantiomeric excess (>95% ee) and reliability. It constructs
the (5R,6S) centers using a kinetic resolution or asymmetric epoxidation of an allylic alcohol.

Phase 1: Preparation of Chiral Epoxide

Objective: Establish the C5/C6 stereocenters.

« Reagents:

o

Titanium(1V) isopropoxide (Ti(OiPr)a)

[¢]

(+)-Diethyl L-tartrate ((+)-DET) (Note: Use (+)-DET to target the (5R,6S) series relative to
the allylic alcohol geometry).

[¢]

tert-Butyl hydroperoxide (TBHP), 5.5M in decane.

o

Starting Material: (E)-2-hexadecen-1-ol (or C6 equivalent if using convergent coupling).

o

Solvent: Dry Dichloromethane (DCM).

Step-by-Step Procedure:

Catalyst Formation: In a flame-dried flask under Argon, dissolve Ti(OiPr)a (1.0 equiv) and (+)-
DET (1.2 equiv) in dry DCM at -20°C. Stir for 20 minutes to form the chiral catalyst complex.

« Oxidant Addition: Add activated molecular sieves (4A) and stir for another 20 minutes. Add
TBHP (2.0 equiv) dropwise. Stir for 30 minutes at -20°C.

o Epoxidation: Add the allylic alcohol (1.0 equiv) dissolved in minimal DCM dropwise over 1
hour. Maintain temperature strictly between -20°C and -25°C.

 Incubation: Stir the reaction mixture at -20°C for 4—6 hours. Monitor consumption of starting
material by TLC (Hexane:EtOAc 4:1).
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e Quench: Quench with a solution of tartaric acid/ferrous sulfate or 10% NaOH/brine solution.
Stir vigorously until phases separate.

o Workup: Filter through a pad of Celite to remove titanium salts. Extract the aqueous phase
with DCM (3x). Dry combined organics over Na=SOa4 and concentrate.

« Purification: Purify the crude epoxy alcohol via flash column chromatography (Silica gel,
gradient 10-20% EtOAc in Hexane).

o Target Data: Yield: 85-90%; ee: >95%.

Phase 2: Yamaguchi-Hirao Alkylation (Epoxide Opening)

Objective: Regioselective opening of the epoxide to extend the carbon chain (if starting from a
shorter fragment) or install the ester functionality.

o Mechanism: Lewis acid-mediated opening of the epoxide by an alkyne nucleophile.
e Reagents:

o Lithium acetylide (derived from 1-decyne or ethyl propiolate equivalent).

o Boron trifluoride diethyl etherate (BFs-OEtz2).

o Solvent: THF (anhydrous).[5]

Step-by-Step Procedure:

Nucleophile Generation: In a separate flask, generate the lithium acetylide by treating the
terminal alkyne (1.2 equiv) with n-BuLi (1.2 equiv) in THF at -78°C for 30 minutes.

o Lewis Acid Activation: To the solution of the chiral epoxy alcohol (from Phase 1) in THF at
-78°C, add BF3-OEt2 (1.1 equiv).

» Addition: Cannulate the lithium acetylide solution into the epoxide/Lewis acid mixture slowly.

o Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. The BFs promotes
attack at the less hindered position (or distal position depending on substitution), yielding the
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anti-1,2-diol derivative (or alkynyl alcohol).

o Workup: Quench with sat. NH4Cl. Extract with ether.

» Functionalization: If an alkyne was used, reduce the triple bond (hydrogenation, Pd/C) to the

saturated alkyl chain.

Phase 3: Lactonization & Acetylation

Objective: Cyclize to the lactone and install the final acetate group.

o Lactonization: Treat the hydroxy-ester intermediate (formed after chain extension and
oxidation of the primary alcohol to acid/ester) with catalytic p-TsOH in benzene/toluene under
reflux (Dean-Stark) or use Yamaguchi Macrolactonization conditions (2,4,6-trichlorobenzoyl
chloride, DMAP) for milder closure.

» Acetylation: Dissolve the resulting hydroxyl-lactone in Pyridine/DCM (1:1). Add Acetic
Anhydride (2.0 equiv) and catalytic DMAP. Stir at RT for 2 hours.

 Final Purification: Flash chromatography (Hexane:EtOAc 9:1).

Analytical Data Summary

The following parameters validate the successful synthesis of the natural (-)-enantiomer.
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Value (Natural Synthetic Target
Parameter L Notes
Pheromone) Criteria
-39.2° ; ;
Optical Rotation ( 38.0° t0 -40.0° Sign must be negative
, CHCls) for (6R,6S).
Appearance Colorless Qil Colorless Qil Solidifies at low temp.
Lactone C=0 and
IR (Neat) 1740, 1230 cm™? 1735-1745 cm~?
Acetate C=0.
iH NMR (CDCl) Acetate methyl singlet
3
2.08 (s, 3H, OAc) 2.05-2.10 (s) is diagnostic.
) ) Determine via Chiral
Chiral Purity (ee) >99% (Natural) >95%

HPLC.

Workflow Visualization
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.
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Figure 2: Step-by-step synthetic workflow for the Sharpless Asymmetric Epoxidation route.
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Critical Process Parameters (CPPs) &
Troubleshooting

Moisture Sensitivity: The SAE reaction (Step 1) is extremely sensitive to water. Molecular
sieves must be freshly activated (flame-dried under vacuum). Even trace water can destroy
the enantioselectivity.

Temperature Control: In the SAE step, temperatures above -20°C lead to decreased ee. Use
a cryostat or monitored acetone/dry ice bath.

Regioselectivity: In Step 2 (Epoxide opening), the use of BF3[6]-OEt: is crucial. Without the
Lewis acid, the reaction may be sluggish or yield the wrong regioisomer (attack at the
internal carbon).

Safety: TBHP is an organic peroxide. Handle with care behind a blast shield. Never distill
high-concentration peroxide solutions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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